molecular formula C12H14O2 B14289600 4,7-Dimethoxy-1,2-dihydronaphthalene CAS No. 116139-11-8

4,7-Dimethoxy-1,2-dihydronaphthalene

Cat. No.: B14289600
CAS No.: 116139-11-8
M. Wt: 190.24 g/mol
InChI Key: DBDUFLDWHJJNQT-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-1,2-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes It is characterized by the presence of two methoxy groups attached to the naphthalene ring system

Preparation Methods

The synthesis of 4,7-Dimethoxy-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the dearomatization of naphthalene derivatives by the nucleophilic addition of organometallic reagents . This method is advantageous due to its convenience and applicability to a wide range of substrates. Another method includes the palladium-catalyzed coupling of Grignard reagents with in situ-generated enol phosphates . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

4,7-Dimethoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organometallic reagents, palladium catalysts, and oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 4,7-Dimethoxy-1,2-dihydronaphthalene exerts its effects involves its interaction with molecular targets such as enzymes. For example, it can act as a substrate for enzyme-catalyzed oxidation reactions, leading to the formation of reactive intermediates . These intermediates can then participate in further chemical transformations, contributing to the compound’s biological and chemical activity.

Comparison with Similar Compounds

4,7-Dimethoxy-1,2-dihydronaphthalene can be compared with other dihydronaphthalene derivatives such as 1,2-dihydronaphthalene and 1,4-dihydronaphthalene . While these compounds share a similar core structure, the presence and position of methoxy groups in this compound confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.

Similar compounds include:

Properties

CAS No.

116139-11-8

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4,7-dimethoxy-1,2-dihydronaphthalene

InChI

InChI=1S/C12H14O2/c1-13-10-6-7-11-9(8-10)4-3-5-12(11)14-2/h5-8H,3-4H2,1-2H3

InChI Key

DBDUFLDWHJJNQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CCCC2=C1C=CC(=C2)OC

Origin of Product

United States

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